molecular formula C15H23BO3 B6148464 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 868167-66-2

2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148464
CAS No.: 868167-66-2
M. Wt: 262.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-ethyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually conducted in a solvent like toluene or ethanol at temperatures ranging from 80-100°C.

    Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form the corresponding phenol derivative.

    Substitution: Undergoes electrophilic substitution reactions, particularly in the presence of strong electrophiles.

Major Products

    Suzuki-Miyaura Reaction: Produces biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

    Oxidation: Yields phenol derivatives.

    Substitution: Results in various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it invaluable for constructing biaryl structures, which are common in natural products and pharmaceuticals.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds under mild conditions makes it suitable for synthesizing complex organic molecules with high precision.

Industry

In the industrial sector, it is used in the production of advanced materials, including polymers and electronic materials. Its application in the synthesis of organic light-emitting diodes (OLEDs) and other electronic components highlights its versatility.

Mechanism of Action

The mechanism by which 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and aryl halides, leading to the formation of biaryl compounds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent transmetalation and reductive elimination steps in the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions but lacks the steric hindrance provided by the tetramethyl groups.

    2-Methoxyphenylboronic Acid: Similar in structure but without the ethyl group, leading to different reactivity and selectivity.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the aromatic substituent, making it less versatile in cross-coupling reactions.

Uniqueness

2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of steric and electronic properties, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the ethyl and methoxy groups provides additional steric hindrance and electronic effects, making it more efficient in forming carbon-carbon bonds compared to simpler boronic acids.

This compound’s versatility and efficiency in various chemical reactions make it a valuable tool in both academic research and industrial applications.

Properties

CAS No.

868167-66-2

Molecular Formula

C15H23BO3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.